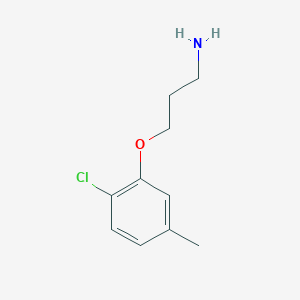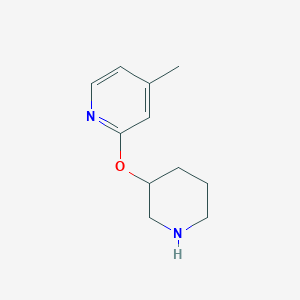
4-Methyl-2-(piperidin-3-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(piperidin-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a piperidin-3-yloxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-3-yloxy)pyridine typically involves the following steps:
Formation of the Piperidin-3-yloxy Intermediate: This step involves the preparation of the piperidin-3-yloxy group, which can be achieved through the reaction of piperidine with an appropriate alkylating agent.
Coupling with 4-Methylpyridine: The piperidin-3-yloxy intermediate is then coupled with 4-methylpyridine under suitable conditions, often involving a base and a solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially leading to saturated derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(piperidin-3-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and specificity, while the pyridine ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-3-yloxy)pyridine: Lacks the methyl group at the 4-position, which can affect its binding properties and reactivity.
4-Methylpyridine: Lacks the piperidin-3-yloxy group, making it less versatile in terms of chemical reactivity and biological activity.
Piperidine: A simpler structure without the pyridine ring, used as a building block in organic synthesis.
Uniqueness
4-Methyl-2-(piperidin-3-yloxy)pyridine is unique due to the presence of both the piperidine and pyridine moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
4-methyl-2-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10/h4,6-7,10,12H,2-3,5,8H2,1H3 |
InChI-Schlüssel |
OLFGFMXMTQIZEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)OC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


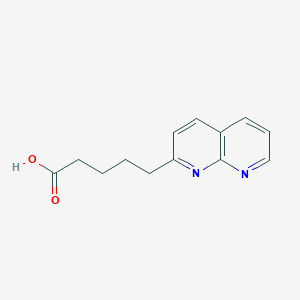



![1-methyl-4-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-1-yl]piperidine dihydrochloride](/img/structure/B15315704.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)

![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
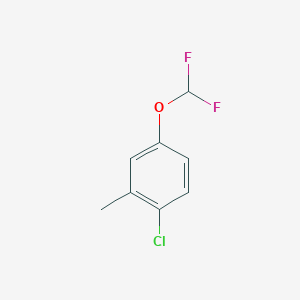
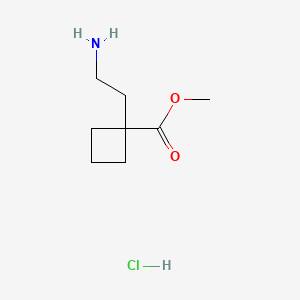
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)

